molecular formula C21H15F2N3S2 B3400254 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole CAS No. 1040658-54-5

5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No.: B3400254
CAS No.: 1040658-54-5
M. Wt: 411.5 g/mol
InChI Key: YQCYRCFCFWKFNN-UHFFFAOYSA-N
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Description

5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a synthetic small molecule featuring a thiazole core linked to a pyridazine ring via a thioether bridge. This molecular architecture incorporates several structural motifs of high interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmaceutical research, known to be present in more than 18 FDA-approved drugs and associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorinated benzyl groups can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable candidate for structure-activity relationship (SAR) studies. This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3S2/c1-13-20(28-21(24-13)15-5-7-16(22)8-6-15)18-9-10-19(26-25-18)27-12-14-3-2-4-17(23)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCYRCFCFWKFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via cyclization reactions involving hydrazines and dicarbonyl compounds.

    Attachment of Fluorinated Aromatic Rings: The fluorinated benzyl and phenyl groups can be introduced through nucleophilic aromatic substitution reactions, often using fluorobenzyl halides and fluorophenylboronic acids in the presence of palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridazine ring, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyridazine ring may yield dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated aromatic systems and heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated aromatic rings and heterocyclic structure make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings enhance its binding affinity and specificity, while the thiazole and pyridazine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aryl Groups

  • Compound 4 () : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    • Structural Differences : Replaces the pyridazine-thioether group with a pyrazole-triazole system. The chloro substituent at the 4-position of the aryl group contrasts with the target compound’s 3-fluorobenzylthio group.
    • Functional Insights : Exhibits antimicrobial activity, likely due to halogen-π and π-π stacking interactions with biological targets .
  • Compound 13g (): 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Structural Differences: Features a pyrazolo-pyrimidinone core instead of thiazole-pyridazine. Synthesis: Lower yield (21.6%) compared to typical thiazole derivatives, suggesting greater synthetic complexity for pyrazolo-pyrimidinones .

Thioether vs. Sulfonyl Derivatives

  • Activity: Demonstrates antifungal activity (IC₅₀ < 10 μM) attributed to sulfonyl interactions with fungal enzymes. The target compound’s thioether group may confer reduced polarity but enhanced membrane permeability .

Crystallographic and Computational Insights

  • Crystal Packing (): Isostructural compounds 4 and 5 () crystallize in triclinic P̄1 symmetry, with fluorophenyl groups adopting perpendicular orientations relative to the planar core. In contrast, the compound in adopts monoclinic P12₁/n1 symmetry, with sulfonyl groups participating in C–H···O interactions absent in thioether analogs .
  • DFT Studies () : Frontier orbital analysis of sulfonyl derivatives reveals low HOMO-LUMO gaps (ΔE ≈ 4.5 eV), suggesting reactivity toward electrophilic targets. The target compound’s thioether group may exhibit similar charge distribution but altered redox properties .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Synthesis Yield
Target Compound Thiazole-pyridazine 3-Fluorobenzylthio, 4-fluorophenyl Not reported Not available
Compound 4 () Thiazole-pyrazole-triazole 4-Chlorophenyl, 4-fluorophenyl Antimicrobial High yield
Compound 13g () Pyrazolo-pyrimidinone Oxetan-3-yl, 3-fluorobenzylthio Not reported 21.6%
Compound in Thiadiazole-triazole 3-Fluorobenzylsulfonyl Antifungal (IC₅₀ < 10 μM) Not reported

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions
Compounds 4, 5 () Triclinic P̄1 a=10.21, b=12.34, c=14.56, α=85° Halogen-π, π-π stacking
Compound in Monoclinic P12₁/n1 a=8.93, b=12.72, c=15.16, β=106° C–H···O, van der Waals

Key Research Findings

Fluorine Substitution : The 3-fluorobenzyl and 4-fluorophenyl groups in the target compound and its analogs enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .

Thioether vs. Sulfonyl : Sulfonyl derivatives () exhibit stronger hydrogen-bonding capacity, while thioether-containing compounds (e.g., target compound) may prioritize hydrophobic interactions in drug-receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

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